
1-Cyclopropyl-2-Nitrobenzol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-Cyclopropyl-2-nitrobenzene has been explored through various methods, including gold-catalyzed stereoselective synthesis of azacyclic compounds from 1-alkynyl-2-nitrobenzenes, which form complex azacyclic structures via a redox/[2 + 2 + 1] cycloaddition cascade (Jadhav et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-Cyclopropyl-2-nitrobenzene, such as 7-Chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-Dihydro-4,5,6,10-Tetraaza-dibenzo [a,d] cyclohepten-11-one, has been characterized by spectroscopic methods and X-ray diffraction, highlighting the planar orientation of the NO2 group and lack of inter or intra molecular hydrogen bonding (Thimmegowda et al., 2008).
Chemical Reactions and Properties
Reactions involving cyclopropane rings, such as the electrophilic cleavage by 2-nitrobenzenesulphenyl chloride, have been studied to understand the reactivity and orientation of ring opening in cyclopropyl compounds (Garratt et al., 1983). Additionally, the cycloaddition of nitrosobenzene to a trimethylenemethane diradical showcases the reactivity of nitro compounds in forming isoxazoline structures through spin trapping (Adam et al., 1992).
Physical Properties Analysis
The physical properties of closely related compounds, such as the crystal and molecular structure analysis of 7-Chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-Phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo [a,d]cyclohepten-11-one, reveal insights into the molecular conformation, crystallization behavior, and intramolecular interactions (Thimmegowda et al., 2008).
Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
Nitrobenzolverbindungen, einschließlich 1-Cyclopropyl-2-Nitrobenzol, werden als Vorstufen für die Herstellung zahlreicher industrieller Chemikalien verwendet. Diese Verbindungen können durch Produktionsanlagen über die Abwasserableitung in die Umwelt gelangen und Grund- und Oberflächenwasser kontaminieren . Daher kann this compound als Marker in der Umweltüberwachung verwendet werden, um Verschmutzung und Kontamination zu verfolgen.
Karzinogenitätsstudien
Die U.S. Environmental Protection Agency (U.S. EPA) betrachtet Nitrobenzol und seine Derivate als wahrscheinliche humane Karzinogene . Daher könnte this compound in wissenschaftlicher Forschung verwendet werden, um die karzinogenen Wirkungen von Nitrobenzolverbindungen zu untersuchen.
Wasseraufbereitung
Nitrobenzolverbindungen können Trinkwasserquellen kontaminieren . Daher könnte this compound in der Forschung verwendet werden, um neue Methoden zu entwickeln oder bestehende Methoden zur Behandlung von kontaminiertem Wasser zu verbessern.
Wechselwirkung mit Kohlenstoffnanoröhren
Es wurden Untersuchungen durchgeführt, um die Wechselwirkung von Nitrobenzol mit unterschiedlich funktionalisierten mehrwandigen Kohlenstoffnanoröhren (MWCNTs) zu untersuchen . Daher könnte this compound in ähnlichen Studien verwendet werden, um seine Wechselwirkung mit MWCNTs zu verstehen.
Stabilität der Aggregation
Die Stabilität der Suspension von Kohlenstoffnanoröhren (CNTs) wird durch Nitrobenzol signifikant beeinflusst . Daher könnte this compound in der Forschung verwendet werden, um die Stabilität der CNT-Aggregation zu untersuchen.
Sorption und Desorption
Untersuchungen haben gezeigt, dass die Sorption und Desorption von Nitrobenzol durch die anfängliche Konzentration von Nitrobenzol und die Oberflächenfunktionalisierungsabdeckung von MWCNTs beeinflusst werden . Daher könnte this compound in ähnlichen Studien verwendet werden, um seine Sorptions- und Desorptionseigenschaften zu verstehen.
Wirkmechanismus
Target of Action
It’s known that nitrobenzene compounds often interact with enzymes involved in redox reactions . The cyclopropyl group may also interact with various biological targets due to its unique structural properties .
Mode of Action
Nitrobenzene compounds are generally reduced by enzymes to form reactive intermediates . These intermediates can then interact with cellular components, leading to various downstream effects. The cyclopropyl group may also influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
Nitrobenzene compounds are known to be involved in redox reactions and can affect various metabolic pathways . The presence of the cyclopropyl group may also influence the compound’s interactions within these pathways .
Pharmacokinetics
Nitrobenzene compounds are generally well-absorbed and can be widely distributed in the body . The presence of the cyclopropyl group may influence the compound’s metabolic stability and bioavailability .
Result of Action
Nitrobenzene compounds can form reactive intermediates that interact with cellular components, potentially leading to various biological effects . The cyclopropyl group may also influence the compound’s biological activity .
Action Environment
The action of 1-Cyclopropyl-2-nitrobenzene can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . The presence of other compounds can also influence its interactions with its targets .
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANZICVFDGMCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342828 | |
| Record name | 1-Cyclopropyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10292-65-6 | |
| Record name | 1-Cyclopropyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




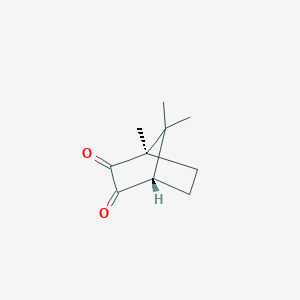
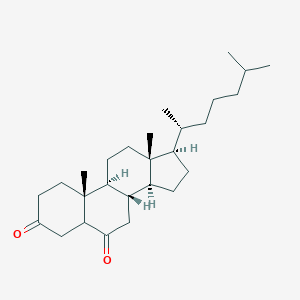
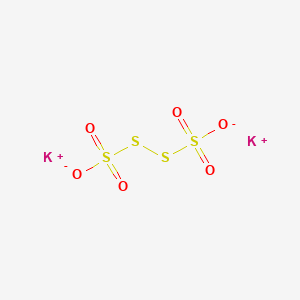
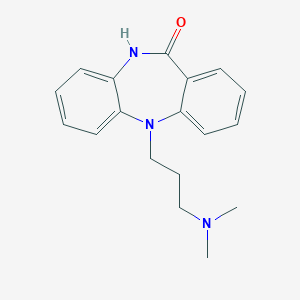
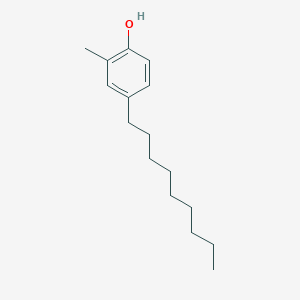

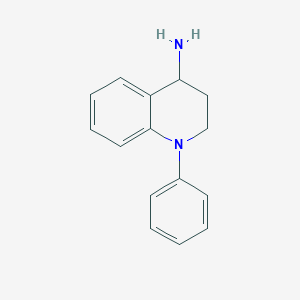


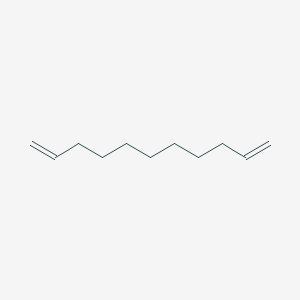
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)

